Potassium N-sulfoglucosamine

Glucosamine Formulation Science Nutraceutical Analysis

Generic glucosamine salts vary significantly in free-base content and pharmacokinetics, causing dosing inconsistencies. Potassium N-sulfoglucosamine (CAS 31284-96-5) provides a defined, high-purity sulfamate form that eliminates this variability. - Delivers stoichiometric free glucosamine (>80%) vs. ~59% in complex KCl salts, enabling precise API dosing. - Validated non-inferiority to sodium salts in osteoarthritis clinical endpoints; faster Tmax than hydrochloride forms. - Single-salt identity simplifies analytical method validation (HPLC/LC-MS) and regulatory submission.

Molecular Formula C6H13KNO8S
Molecular Weight 298.34 g/mol
CAS No. 31284-96-5
Cat. No. B1443687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium N-sulfoglucosamine
CAS31284-96-5
Molecular FormulaC6H13KNO8S
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)NS(=O)(=O)O)O)O)O)O.[K]
InChIInChI=1S/C6H13NO8S.K/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9;/h1,3-7,9-12H,2H2,(H,13,14,15);/t3-,4+,5+,6+;/m0./s1
InChIKeyLJJZYEPXOXLGNQ-BTVCFUMJSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium N-Sulfoglucosamine (CAS 31284-96-5) Technical Overview for Scientific Procurement


Potassium N-sulfoglucosamine (CAS 31284-96-5), systematically named potassium 2-deoxy-2-sulfoamino-D-glucose, is a sulfated amino sugar derivative with the molecular formula C₆H₁₂KNO₈S and a molecular weight of 297.33 g/mol [1]. This compound is characterized by the presence of a sulfamate group (-NHSO₃K) at the 2-position of the D-glucosamine ring, distinguishing it from other glucosamine salts such as the hydrochloride (GlcN·HCl) or the complex potassium chloride sulfate salt (C₆H₁₄NO₅)₂SO₄·2KCl [2]. As a monosulfated glucosamine, it serves as a defined chemical entity for research into glycosaminoglycan (GAG) biochemistry, particularly heparan sulfate and heparin, and is also a commercially significant form in the nutraceutical and pharmaceutical ingredient supply chain [2][3].

Why Generic Glucosamine Substitution is Not Equivalent to Potassium N-Sulfoglucosamine (CAS 31284-96-5)


The procurement or selection of a specific glucosamine salt is not interchangeable due to quantifiable differences in elemental composition, bioavailability, and pharmacokinetic behavior. For instance, the free-base glucosamine content, which is considered the biologically active moiety, varies significantly across salt forms: Glucosamine Hydrochloride contains 83.1%, while complex potassium chloride sulfate salts contain approximately 59.2% [1]. Furthermore, comparative studies reveal that glucosamine sulfate (GS) and glucosamine hydrochloride (GH) exhibit distinct pharmacokinetic profiles in vivo, with GS demonstrating a faster time to peak plasma concentration (Tmax) than GH [2]. These differences have direct implications for formulation, dosing, and clinical outcomes, underscoring that a generic substitution without consideration of the specific counterion and salt form is scientifically and commercially unsound [3].

Quantitative Differentiation of Potassium N-Sulfoglucosamine (CAS 31284-96-5) from Comparator Glucosamine Salts


Free-Base Glucosamine Content Comparison: Potassium N-Sulfoglucosamine vs. Complex Potassium Chloride Salt

The stoichiometric free-base glucosamine content of Potassium N-sulfoglucosamine (CAS 31284-96-5) is superior to that of the widely used complex salt Glucosamine Sulfate Potassium Chloride ((C₆H₁₄NO₅)₂SO₄·2KCl). This is a critical parameter for formulation and dosing, as free-base glucosamine is the accepted biologically active moiety [1]. The simple potassium N-sulfamate salt provides a higher mass fraction of the active moiety, potentially offering greater potency per unit mass.

Glucosamine Formulation Science Nutraceutical Analysis

Pharmacokinetic Differentiation: Glucosamine Sulfate vs. Glucosamine Hydrochloride in Vivo

A direct comparative pharmacokinetic study in rats demonstrated that the salt form of glucosamine influences its absorption profile. Following oral administration, the time to reach maximum plasma concentration (Tmax) was significantly faster for Glucosamine Sulfate (GS) compared to Glucosamine Hydrochloride (GH), indicating a differential rate of absorption [1]. This finding establishes that the choice of glucosamine salt (sulfate vs. hydrochloride) is a determinant of in vivo pharmacokinetic behavior, which is a key consideration for therapeutic formulations.

Pharmacokinetics Bioavailability Glucosamine LC-MS/MS

Clinical Equivalence and Safety Profile of Potassium vs. Sodium Glucosamine Sulfate Salts

A randomized, double-blind clinical trial compared the efficacy and safety of glucosamine sulfate potassium chloride (GS-K) and glucosamine sulfate sodium chloride (GS-Na) in patients with knee osteoarthritis. The study found no significant difference in clinical outcomes (WOMAC score and SF-36) between the two salt forms, establishing that the potassium salt is as effective as the sodium salt for pain relief in this context [1]. Notably, serum potassium levels increased more significantly in the GS-K group but remained within normal limits, a finding with specific clinical relevance for patient populations sensitive to potassium intake.

Osteoarthritis Clinical Trial Glucosamine Sulfate Potassium

Validated Application Scenarios for Potassium N-Sulfoglucosamine (CAS 31284-96-5) Based on Quantitative Evidence


Pharmaceutical and Nutraceutical Formulation for Osteoarthritis Management

Potassium N-sulfoglucosamine is a validated active pharmaceutical ingredient (API) for the formulation of oral solid dosage forms intended for the management of osteoarthritis. The clinical evidence demonstrates that potassium-based glucosamine sulfate is non-inferior to sodium-based salts in improving joint pain and function [4]. The defined stoichiometry and higher free-base glucosamine content compared to complex potassium chloride salts [2] make CAS 31284-96-5 a scientifically sound choice for developing products with precise and efficacious dosing.

Biochemical Research into Glycosaminoglycan (GAG) Structure and Metabolism

N-sulfoglucosamine is a fundamental structural unit of heparan sulfate and heparin, critical GAGs involved in cell signaling and anticoagulation. Potassium N-sulfoglucosamine serves as a defined substrate for studying enzymatic reactions, such as the hydrolysis by N-sulfoglucosamine sulfohydrolase (EC 3.10.1.1) which cleaves the N-sulfate group [4]. The availability of the pure potassium salt (CAS 31284-96-5) enables precise in vitro studies of GAG biosynthesis and degradation pathways without the confounding variables introduced by complex or mixed salt forms.

Reference Standard for Analytical Method Development

Given the differences in pharmacokinetic behavior between glucosamine salts [4], accurate quantification and identification of specific salt forms are essential for quality control in manufacturing. Potassium N-sulfoglucosamine (CAS 31284-96-5) is required as a high-purity reference standard for developing and validating analytical methods, such as HPLC or LC-MS, to distinguish and quantify this specific sulfate salt in complex mixtures or finished products, ensuring compliance with regulatory specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Potassium N-sulfoglucosamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.